Imetit

説明

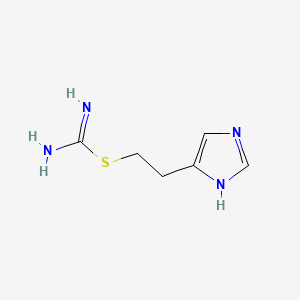

Structure

3D Structure

特性

IUPAC Name |

2-(1H-imidazol-5-yl)ethyl carbamimidothioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4S/c7-6(8)11-2-1-5-3-9-4-10-5/h3-4H,1-2H2,(H3,7,8)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEHSVUKQDJULKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCSC(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8043737 |

Source

|

| Record name | Imetit | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102203-18-9 |

Source

|

| Record name | 2-(1H-Imidazol-5-yl)ethyl carbamimidothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102203-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imetit | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102203189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imetit | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMETIT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/677MJ4VPZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Agonist Imetit: A Deep Dive into its Mechanism of Action at Histamine Receptors

Imetit is a potent and selective synthetic agonist for the histamine H3 and H4 receptors, with a notably higher affinity for the H3 subtype. Its action at these G protein-coupled receptors (GPCRs) modulates a variety of physiological processes, primarily through the inhibition of neurotransmitter release in both the central and peripheral nervous systems. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its receptor binding profile, downstream signaling pathways, and functional effects, supported by experimental data and methodologies.

Receptor Binding and Affinity

This compound acts as a direct agonist at the orthosteric binding site of the histamine H3 and H4 receptors. Its binding is characterized by a crucial ionic interaction between the primary amino group of this compound and a conserved aspartate residue within the receptor's transmembrane domain (Asp94 in the H4 receptor)[1]. This interaction is fundamental for receptor activation.

Quantitative binding assays have determined the affinity of this compound for both human H3 and H4 receptors. These studies consistently demonstrate a higher affinity for the H3 receptor.

| Receptor Subtype | Ligand | Ki (nM) | Source |

| Human H3 Receptor | This compound | 0.3 | [2] |

| Human H4 Receptor | This compound | 2.7 | [2] |

| Rat H3 Receptor | This compound | pKi 9.83 | [3] |

Table 1: Binding Affinities (Ki) of this compound for Histamine H3 and H4 Receptors. Lower Ki values indicate higher binding affinity. pKi is the negative logarithm of the Ki value.

Experimental Protocol: Radioligand Binding Assay

A standard method to determine the binding affinity of a compound like this compound is through a competitive radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of this compound for the histamine H3 receptor.

Materials:

-

Radioligand: [3H]-Nα-methylhistamine, a selective H3 receptor agonist.

-

Receptor Source: Homogenates of rat brain cortex, which is rich in H3 receptors.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of an unlabeled H3 receptor agonist (e.g., 1 µM this compound) to saturate all specific binding sites.

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.5).

Procedure:

-

Rat brain cortex homogenates are prepared and suspended in ice-cold Tris buffer.

-

Aliquots of the membrane suspension are incubated with a fixed concentration of [3H]-Nα-methylhistamine.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the H3 receptors.

-

To determine non-specific binding, a separate set of tubes is incubated with the radioligand and a saturating concentration of unlabeled this compound.

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

-

The data is analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Downstream Signaling Pathways

The histamine H3 receptor is canonically coupled to the Gi/o family of G proteins. Activation of the H3 receptor by this compound initiates a cascade of intracellular signaling events.

Inhibition of Adenylyl Cyclase and cAMP Formation

As a Gi/o-coupled receptor, the primary signaling mechanism of the H3 receptor is the inhibition of adenylyl cyclase activity. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This inhibitory effect on cAMP formation has been demonstrated in functional assays.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathway

This compound-induced activation of the H3 receptor also leads to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key components of the MAPK signaling pathway. This activation is mediated through a more complex pathway involving the βγ-subunits of the G protein, and is dependent on Protein Kinase C (PKC), Phospholipase D (PLD), and transactivation of the Epidermal Growth Factor Receptor (EGFR).

References

- 1. This compound|H3/H4 Receptor Agonist|Research Chemical [benchchem.com]

- 2. Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nordimaprit, homodimaprit, clobenpropit and this compound: affinities for H3 binding sites and potencies in a functional H3 receptor model - PubMed [pubmed.ncbi.nlm.nih.gov]

Imetit: A Dual Histamine H3 and H4 Receptor Agonist - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imetit is a potent and widely utilized tool compound in histamine research, traditionally recognized for its high affinity and selectivity as a histamine H3 receptor agonist. Emerging evidence, however, has characterized this compound as a dual agonist, also exhibiting significant activity at the histamine H4 receptor. This technical guide provides an in-depth overview of this compound's pharmacological profile at both receptors, presenting key quantitative data, detailing common experimental methodologies for its characterization, and visualizing the associated signaling pathways. This document aims to serve as a comprehensive resource for researchers investigating the roles of H3 and H4 receptors in various physiological and pathological processes.

Pharmacological Profile of this compound

This compound, [S-(2-guanidinoethyl)isothiourea], is a structural analogue of histamine. Its primary pharmacological characteristic is its potent agonism at the presynaptic inhibitory H3 autoreceptors, which regulate the synthesis and release of histamine and other neurotransmitters in the central and peripheral nervous systems. More recent studies have confirmed its activity at the H4 receptor, an important modulator of immune cell function.

Quantitative Data: Receptor Binding and Functional Activity

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound for human and rat histamine H3 and H4 receptors. These values have been compiled from various in vitro studies.

Table 1: Histamine H3 Receptor Binding Affinities and Functional Potencies of this compound

| Species | Assay Type | Radioligand | Preparation | Ki (nM) | EC50 (nM) | Reference |

| Human | Binding Affinity | [³H]-Nα-methylhistamine | CHO cell membranes | 1.9 | - | |

| Rat | Binding Affinity | [¹²⁵I]Iodo-phenpropamine | Cerebral cortex membranes | 2.5 | - | |

| Rat | Functional Assay (GTPγS) | [³⁵S]GTPγS | Cerebral cortex membranes | - | 18 |

Table 2: Histamine H4 Receptor Binding Affinities and Functional Potencies of this compound

| Species | Assay Type | Radioligand | Preparation | Ki (nM) | EC50 (nM) | Reference |

| Human | Binding Affinity | [³H]Histamine | Sf9 cell membranes | 22 | - | |

| Human | Functional Assay (GTPγS) | [³⁵S]GTPγS | Sf9 cell membranes | - | 19 | |

| Human | Functional Assay (Ca²⁺) | FLIPR | HEK293 cells | - | 280 |

Key Experimental Methodologies

The characterization of this compound's activity at H3 and H4 receptors relies on a suite of standard in vitro pharmacological assays. The following are detailed overviews of the typical protocols employed.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of this compound for the target receptor by measuring its ability to compete with a radiolabeled ligand.

Protocol Overview:

-

Membrane Preparation: Cells (e.g., CHO, HEK293, or Sf9) recombinantly expressing the target receptor (H3 or H4) or native tissues (e.g., rat brain cortex) are homogenized and centrifuged to isolate the cell membrane fraction. The final membrane pellet is resuspended in a suitable assay buffer.

-

Assay Reaction: A constant concentration of a specific radioligand (e.g., [³H]-Nα-methylhistamine for H3R, [³H]Histamine for H4R) is incubated with the membrane preparation in the presence of increasing concentrations of this compound.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a set duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The filters are washed with ice-cold buffer, and the amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to fit a one-site or two-site competition model. The IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Unraveling the Pharmacology of Imetit Dihydrobromide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacological properties of Imetit dihydrobromide, a potent and selective agonist for histamine H3 and H4 receptors. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data on its mechanism of action, receptor affinity, signaling pathways, and effects in various experimental models. All quantitative data is presented in structured tables for clarity, and detailed methodologies for pivotal experiments are provided. Visual diagrams generated using Graphviz are included to illustrate complex signaling cascades and experimental workflows.

Core Pharmacological Profile

This compound dihydrobromide is a high-affinity agonist at both histamine H3 and H4 receptors, with a notable preference for the H3 subtype.[1][2][3] Its activity at these receptors translates into a range of physiological effects, including the modulation of neurotransmitter release and inflammatory responses.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters that define the pharmacological profile of this compound dihydrobromide.

Table 1: Receptor Binding Affinities

| Receptor | Species | Preparation | Radioligand | Ki (nM) | Reference |

| Histamine H3 | Rat | Brain Membranes | --INVALID-LINK---α-MeHA | 0.1 ± 0.01 | [4] |

| Histamine H3 | Human | Recombinant | Not Specified | 0.3 | [1][2][3] |

| Histamine H4 | Human | Recombinant | Not Specified | 2.7 | [1][2][3] |

Table 2: In Vitro Functional Potency

| Assay | Tissue/Cell Type | Parameter | EC50 (nM) | Reference |

| Inhibition of [3H]Histamine Release | Rat Brain Slices | Inhibition of K+-evoked release | 1.0 ± 0.3 | [4] |

| Inhibition of [3H]Histamine Release | Rat Brain Synaptosomes | Inhibition of K+-evoked release | 2.8 ± 0.7 | [4] |

| Eosinophil Shape Change | Human Eosinophils | Induction of shape change | 25 | [1][2] |

Table 3: In Vivo Efficacy

| Model | Species | Endpoint | Route of Administration | ED50 (mg/kg) | Reference |

| Apomorphine-Induced Licking | Mouse | Reduction of licking behavior | p.o. | 1.0 ± 0.3 | [4] |

| Apomorphine-Induced Licking | Rat | Reduction of licking behavior | p.o. | 1.6 ± 0.3 | [4] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects primarily through the activation of histamine H3 and H4 receptors, which are G protein-coupled receptors (GPCRs).

Histamine H3 Receptor Signaling

The histamine H3 receptor is predominantly expressed in the central nervous system and acts as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine. It also functions as a heteroreceptor, modulating the release of other neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.

Activation of the H3 receptor by this compound initiates a signaling cascade through its coupling to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream, this can influence the activity of protein kinase A (PKA) and other cAMP-dependent pathways. The βγ subunits of the G protein can also directly modulate the activity of ion channels, such as voltage-gated Ca2+ channels, further contributing to the inhibition of neurotransmitter release.

Figure 1: Histamine H3 Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.

Radioligand Binding Assay for H3 Receptor Affinity

This protocol is adapted from studies determining the binding affinity of compounds to the rat histamine H3 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound dihydrobromide for the histamine H3 receptor.

Materials:

-

Rat brain cortical membranes

-

--INVALID-LINK---α-methylhistamine (Radioligand)

-

This compound dihydrobromide (Test compound)

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare rat brain cortical membranes by homogenization and centrifugation.

-

In a reaction tube, add a fixed concentration of --INVALID-LINK---α-methylhistamine.

-

Add varying concentrations of this compound dihydrobromide.

-

Initiate the binding reaction by adding the membrane preparation.

-

Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold incubation buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled H3 receptor ligand (e.g., histamine).

-

Calculate the IC50 value from the competition binding curve and convert it to a Ki value using the Cheng-Prusoff equation.

Figure 2: Radioligand Binding Assay Workflow.

In Vivo Apomorphine-Induced Licking Behavior in Rats

This in vivo model is used to assess the central effects of compounds on dopaminergic pathways, which are modulated by histamine H3 receptors.[1]

Objective: To evaluate the in vivo efficacy of this compound dihydrobromide in a model of centrally-mediated behavior.

Animals: Male Wistar rats.

Materials:

-

This compound dihydrobromide

-

Apomorphine hydrochloride

-

Vehicle (e.g., saline)

Procedure:

-

Acclimatize rats to the experimental environment.

-

Administer this compound dihydrobromide or vehicle via the desired route (e.g., intraperitoneally, i.p., or orally, p.o.) at various doses.

-

After a specific pretreatment time (e.g., 30 minutes), administer a subcutaneous (s.c.) injection of apomorphine (e.g., 0.5 mg/kg) to induce licking behavior.

-

Immediately after apomorphine injection, place the rat in an observation cage.

-

Observe and record the cumulative licking time over a defined period (e.g., 30-60 minutes).

-

Compare the licking response in this compound-treated groups to the vehicle-treated control group to determine the inhibitory effect.

Figure 3: Apomorphine-Induced Licking Experimental Workflow.

Conclusion

This compound dihydrobromide is a valuable pharmacological tool for investigating the roles of histamine H3 and H4 receptors in health and disease. Its high potency and selectivity for the H3 receptor make it particularly useful for studying the modulation of neurotransmitter release in the central nervous system. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound. Further research into the therapeutic potential of this compound and similar H3/H4 receptor agonists is warranted.

References

- 1. Influence of different histamine receptor agonists and antagonists on apomorphine-induced licking behavior in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potassium-induced release of tritiated histamine from rat brain tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Histamine H3 receptors modulate the release of [3H]-acetylcholine from slices of rat entorhinal cortex: evidence for the possible existence of H3 receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

Imetit in Neuroscience Research: A Technical Guide

Introduction

Imetit is a potent and selective synthetic agonist for the histamine H3 receptor (H3R), with a notable affinity for the H4 receptor (H4R) as well.[1][2] As a Gi/o protein-coupled receptor, the H3R is a critical presynaptic autoreceptor and heteroreceptor, primarily expressed in the central nervous system.[2][3] Its activation leads to the inhibition of histamine synthesis and release, as well as the modulation of other key neurotransmitters.[3][4] This dual function makes the H3R, and by extension agonists like this compound, significant targets for research into various physiological and pathological processes. This guide provides an in-depth overview of this compound's pharmacological profile, its mechanism of action, and its application in neuroscience research, complete with detailed experimental protocols and data presented for scientific and drug development professionals.

Mechanism of Action and Signaling Pathways

This compound exerts its effects primarily by binding to and activating the histamine H3 receptor. As a presynaptic autoreceptor, this activation on histaminergic neurons leads to a negative feedback loop, inhibiting further histamine release.[2] As a heteroreceptor on non-histaminergic neurons, H3R activation by this compound modulates the release of a variety of other neurotransmitters, including acetylcholine, dopamine, and substance P.[2][3][5]

The H3R is coupled to the Gi/o family of G proteins.[1][6] Upon agonist binding, the G protein is activated, leading to the inhibition of adenylyl cyclase, which results in decreased intracellular cyclic AMP (cAMP) levels.[7] Furthermore, H3R activation can modulate the activity of mitogen-activated protein kinases (MAPK), specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This activation is dependent on pertussis toxin-sensitive G proteins and involves multiple downstream pathways, including those dependent on Protein Kinase C (PKC), Phospholipase D (PLD), and the transactivation of the Epidermal Growth Factor Receptor (EGFR).[6]

Quantitative Data

Pharmacological Profile

This compound is characterized by its high affinity and potency at the H3 receptor. The following tables summarize key quantitative data from various binding and functional assays.

Table 1: Receptor Binding Affinity of this compound

| Target | Species/System | Assay Type | Affinity (Ki) | Reference |

|---|---|---|---|---|

| H3R | Rat Brain Membranes | --INVALID-LINK---alpha-MeHA Binding | 0.1 ± 0.01 nM | [8] |

| H3R | Rat Brain Cortex | [3H]-N-alpha-methylhistamine Binding | pKi: 9.83 | [9][10] |

| H3R | Human (Recombinant) | Binding | 0.3 nM | [4] |

| H4R | Human (Recombinant) | Binding | 2.7 nM | [4] |

| H1R | Reference System | Functional | >10,000 nM | [8] |

| H2R | Reference System | Functional | >1,667 nM |[8] |

Table 2: Functional Potency of this compound

| Assay Description | Species/System | Potency (EC50/ED50/IC) | Reference |

|---|---|---|---|

| Inhibition of [3H]Histamine Release | Rat Brain Slices | EC50: 1.0 ± 0.3 nM | [4][8] |

| Inhibition of [3H]Histamine Release | Rat Synaptosomes | EC50: 2.8 ± 0.7 nM | [8] |

| Inhibition of Dopamine Synthesis | Rat Striatal Miniprisms | IC50: ~20 nM | [11] |

| Inhibition of Noradrenaline Release | Mouse Brain Cortex Slices | pIC35: 8.93 | [9][10] |

| Decrease of tele-MeHA levels | Mouse (in vivo, p.o.) | ED50: 1.0 ± 0.3 mg/kg | [8][10] |

| Decrease of tele-MeHA levels | Rat (in vivo, p.o.) | ED50: 1.6 ± 0.3 mg/kg |[8][10] |

Modulation of Neurotransmitter Systems

Activation of H3 heteroreceptors by this compound results in the inhibition of the release of several important neurotransmitters. This action underlies many of its observed effects in preclinical models.

Table 3: this compound's Effect on Neurotransmitter Release

| Neurotransmitter | Species/System | Effect | Reference |

|---|---|---|---|

| Histamine | Rat Brain Slices | Inhibition | [8] |

| Acetylcholine (ACh) | Rat Cortex (in vivo) | Inhibition of K+-evoked release | [3][5] |

| Dopamine | Rat Striatum | Inhibition of synthesis | [11] |

| Substance P | Rabbit Lungs (in vitro) | Inhibition of capsaicin- and carbachol-induced release |[12] |

Key Experimental Protocols

Protocol 1: In Vitro Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the H3 receptor in rat brain membranes.

-

Membrane Preparation : Homogenize rat brain cortex tissue in a suitable buffer (e.g., 50 mM Tris-HCl). Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Competitive Binding : In assay tubes, combine the prepared rat brain membranes, a fixed concentration of a radioligand specific for H3R (e.g., --INVALID-LINK---alpha-methylhistamine), and varying concentrations of unlabeled this compound.[8]

-

Incubation : Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Separation : Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to reduce non-specific binding.

-

Quantification : Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis : Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and calculate the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Neurotransmitter Release Assay (Brain Slices)

This protocol outlines the measurement of this compound's effect on K+-depolarization-induced histamine release from rat brain slices.[3][8]

Protocol 3: In Vivo Behavioral Assessment (Copulatory Behavior in Rats)

This protocol details an experiment to evaluate the effect of this compound on ejaculation latency (EL) in a rat model of premature ejaculation.[1]

-

Animal Model : Use male Wistar-Imamichi rats, which are known to have a shorter ejaculation latency.[1] House them with sexually receptive female rats.

-

Acclimatization : Allow rats to acclimatize to the testing environment. Establish a baseline EL for each rat by observing copulatory behavior prior to drug administration.

-

Drug Administration :

-

Antagonist Group : Administer an H3R antagonist like ciproxifan (e.g., 3 mg/kg, i.p.).

-

Test Group : After a set time (e.g., 10 minutes), administer this compound (e.g., 3 mg/kg, p.o.) or vehicle to the appropriate groups.

-

-

Behavioral Testing : After a further incubation period (e.g., 50 minutes), introduce a receptive female rat and record the time from the first intromission to ejaculation (ejaculation latency).

-

Data Analysis : Compare the post-treatment EL to the baseline EL for each group. Use appropriate statistical tests (e.g., Tukey's multiple comparison test) to determine the significance of this compound's effect and whether it is reversed by the H3R antagonist.[1]

Applications in Preclinical Neuroscience Models

This compound has been utilized in a range of preclinical models to investigate the role of the H3 receptor in various neurological and physiological functions.

Table 4: Summary of this compound's Effects in Preclinical Models

| Research Area | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Sexual Function | Rat model of premature ejaculation | Prolonged ejaculation latency by suppressing mechanical stimuli-evoked neuronal firing in the spinal–penile neurotransmission system. Effect was blocked by an H3R antagonist. | [1] |

| Cognitive Function | Rat model of working memory deficit | Antagonized the memory-improving effects of NMDA receptor agonists, suggesting H3R activation can impair cognitive processes by inhibiting neurotransmitter release. | [13] |

| Allergic Inflammation | Guinea pig model of allergic rhinitis | A 2mg/kg dose significantly suppressed nasal symptoms and the number of coughs associated with upper airway inflammation. | [14] |

| Energy Homeostasis | Mice | Increased oxygen consumption and reduced the respiratory quotient, suggesting an increase in energy expenditure and a shift toward lipid metabolism. | [15] |

| Neuroprotection | Mouse cortical neurons (in vitro) | Exhibited neuroprotective properties against oxygen and glucose deprivation, an effect mediated through the ERK1/2 pathway. |[6] |

This compound is an invaluable pharmacological tool in neuroscience research. Its potent agonism at the histamine H3 receptor allows for the precise investigation of the histaminergic system's role in regulating itself and other critical neurotransmitter networks. Through its application in a diverse array of in vitro and in vivo experimental models, this compound has helped to elucidate the function of H3R in complex processes ranging from neurotransmission and cognitive function to sexual behavior and energy metabolism. The data and protocols presented in this guide underscore its continued importance for researchers and drug development professionals exploring the therapeutic potential of targeting the histamine H3 receptor.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound|H3/H4 Receptor Agonist|Research Chemical [benchchem.com]

- 3. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Inhibition of cortical acetylcholine release and cognitive performance by histamine H3 receptor activation in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. S-[2-(4-imidazolyl)ethyl]isothiourea, a highly specific and potent histamine H3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nordimaprit, homodimaprit, clobenpropit and this compound: affinities for H3 binding sites and potencies in a functional H3 receptor model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Modulatory effect of this compound, a histamine H3 receptor agonist, on C-fibers, cholinergic fibers and mast cells in rabbit lungs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The ameliorating effects of NMDA receptor agonists on histamine H1 antagonist-induced memory and hippocampal theta disruptions are prevented by the H3 receptor agonist in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of histamine H3 receptor selective agonist this compound on cough and symptoms of allergic rhinitis in animal model of upper airway cough syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Histamine H3 Receptor Agonist Imetit: A Technical Guide to its Effects on Histaminergic Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imetit, an isothiourea analog of histamine, is a potent and selective agonist for the histamine H3 receptor (H3R) and also exhibits activity at the H4 receptor.[1] The H3R is a presynaptic autoreceptor predominantly expressed in the central and peripheral nervous systems, where it plays a crucial role in modulating the synthesis and release of histamine and other neurotransmitters.[2][3] As a G protein-coupled receptor (GPCR), its activation triggers a cascade of intracellular signaling events that ultimately lead to the inhibition of neurotransmitter release.[4][5] This technical guide provides an in-depth overview of the effects of this compound on histaminergic neurons, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Quantitative Data on this compound's Interaction with Histamine Receptors

The following tables summarize the key quantitative parameters defining this compound's activity at the histamine H3 receptor.

Table 1: Receptor Binding and Functional Potency of this compound

| Parameter | Value | Species/Tissue | Reference |

| Ki (Binding Affinity) | 0.1 ± 0.01 nM | Rat Brain Membranes (--INVALID-LINK---alpha-MeHA binding) | [6] |

| 9.83 (pKi) | Rat Brain Cortex Homogenates ([3H]-Nα-methylhistamine binding) | [7] | |

| EC50 (Functional Potency) | 1.0 ± 0.3 nM | Inhibition of [3H]HA release from rat brain slices | [6] |

| 2.8 ± 0.7 nM | Inhibition of [3H]HA release from rat brain synaptosomes | [6] | |

| 2.2 ± 0.4 nM | [35S]GTPγ[S] binding to CHO(hH3R) cell membranes | [8] | |

| ED50 (In Vivo Potency) | 1.0 ± 0.3 mg/kg (p.o.) | Decrease in tele-MeHA level in mouse cerebral cortex | [6] |

| 1.6 ± 0.3 mg/kg (p.o.) | Decrease in tele-MeHA level in rat cerebral cortex | [6] | |

| Apparent Ki (Antagonism) | 5.6 ± 1.4 nM | Thioperamide antagonism of this compound-induced inhibition of [3H]HA release | [6] |

Table 2: In Vivo Effects of this compound on Neuronal Activity and Neurotransmitter Release

| Effect | Dose/Concentration | Model System | Key Findings | Reference |

| Inhibition of Neuronal Firing | 1.0 mg/kg (i.v.) | Anesthetized rats (penile mechanical stimuli-evoked firing) | Significantly inhibited peripheral nerve firing. | [9] |

| 0.5 - 1.0 mg/kg (i.v.) | Anesthetized rats (penile stimulus-evoked firing of spinal dorsal horn) | Dose-dependent inhibition of neuronal firing. | [9] | |

| Prevention of Capsaicin-Induced Release | 5 x 10(-8) M | Perfused rabbit lungs | Prevented the release of substance P and histamine. | [10] |

| Reduction in Cough Count | 2 mg/kg (i.p.) | Guinea pig model of allergic rhinitis | Significantly suppressed the number of coughs from 16±1 to 6±2. | [11] |

| Prevention of D1 Receptor-Mediated Inhibition of Dopamine Release | 10 µM | Rat dorsal striatum (in vivo microdialysis) | Prevented the SKF-38393-induced reduction in dopamine release. | [12] |

Signaling Pathways of this compound Action

Activation of the H3 receptor by this compound initiates a signaling cascade through Gi/o proteins. This leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. Furthermore, the βγ-subunits of the G protein can modulate other downstream effectors, including phospholipase C (PLC) and phospholipase D (PLD), leading to the activation of protein kinase C (PKC) and the transactivation of the epidermal growth factor receptor (EGFR). This complex signaling network ultimately results in the modulation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) phosphorylation.[4]

Caption: Signaling pathway of this compound via the Histamine H3 Receptor.

Experimental Protocols

In Vivo Microdialysis for Histamine Release

This protocol is used to measure the extracellular levels of histamine in the brain of a living animal, providing a direct assessment of the effects of compounds like this compound on histamine release.[12][13]

-

Probe Implantation: Anesthetize the animal (e.g., rat) and stereotaxically implant a microdialysis probe into the brain region of interest (e.g., anterior hypothalamus or dorsal striatum).[12][13]

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes).[13]

-

Drug Administration: After establishing a stable baseline of histamine levels, administer this compound (e.g., via intraperitoneal injection or through the dialysis probe).

-

Analysis: Analyze the histamine concentration in the dialysate samples using a sensitive analytical method such as high-performance liquid chromatography (HPLC) with fluorescence detection.[13]

Caption: Experimental workflow for in vivo microdialysis.

Electrophysiological Recording of Neuronal Firing

This technique allows for the direct measurement of the electrical activity of individual neurons, providing insights into how this compound modulates neuronal excitability.[9][14]

-

Animal Preparation: Anesthetize the animal (e.g., rat) and perform the necessary surgical procedures to expose the brain region of interest.[9] For in vitro slice electrophysiology, prepare brain slices containing the desired neuronal population.[15]

-

Recording Electrode Placement: Lower a recording microelectrode into the target brain area to record the extracellular action potentials of single neurons. For whole-cell patch-clamp recordings, a glass micropipette is used to form a high-resistance seal with the membrane of a single neuron.[14]

-

Baseline Recording: Record the spontaneous firing rate of the neuron to establish a baseline.

-

Drug Application: Administer this compound systemically (e.g., intravenously) or locally via microiontophoresis.[9] In slice preparations, this compound is added to the perfusion bath.[15]

-

Post-Drug Recording: Continue to record the neuronal firing rate to determine the effect of this compound.

-

Data Analysis: Analyze the changes in firing frequency, action potential waveform, and other electrophysiological parameters.

Caption: Experimental workflow for electrophysiological recording.

Receptor Binding Assay

This in vitro assay is used to determine the binding affinity of a ligand, such as this compound, for its receptor.[6]

-

Membrane Preparation: Prepare a homogenate of a tissue rich in H3 receptors (e.g., rat brain cortex) and isolate the cell membrane fraction by centrifugation.[7]

-

Incubation: Incubate the membrane preparation with a radiolabeled ligand that specifically binds to the H3 receptor (e.g., --INVALID-LINK---alpha-methylhistamine).[6]

-

Competition: In parallel incubations, include varying concentrations of the unlabeled test compound (this compound). This compound will compete with the radioligand for binding to the H3 receptor.

-

Separation: Separate the bound from the unbound radioligand by rapid filtration.

-

Quantification: Measure the amount of radioactivity bound to the membranes using liquid scintillation counting.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound to determine the Ki value, which represents the binding affinity of this compound.

Caption: Experimental workflow for receptor binding assay.

Conclusion

This compound serves as a powerful pharmacological tool for investigating the roles of the histamine H3 receptor in neuronal function. Its high affinity and potency, coupled with its demonstrated in vivo efficacy in modulating neuronal firing and neurotransmitter release, make it an invaluable compound for research in neuroscience and drug development. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive framework for designing and interpreting studies on the effects of this compound on histaminergic neurons. Further research into the nuanced interactions of this compound with H3R-mediated signaling pathways will continue to elucidate the complex regulatory mechanisms of the histaminergic system.

References

- 1. This compound|H3/H4 Receptor Agonist|Research Chemical [benchchem.com]

- 2. The Diverse Network of Brain Histamine in Feeding: Dissect its Functions in a Circuit-Specific Way - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Potential, Dual-Active Histamine H3 Receptor Ligands with Combined Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. S-[2-(4-imidazolyl)ethyl]isothiourea, a highly specific and potent histamine H3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Involvement of Histamine H3 Receptor Agonism in Premature Ejaculation Found by Studies in Rats | MDPI [mdpi.com]

- 10. Modulatory effect of this compound, a histamine H3 receptor agonist, on C-fibers, cholinergic fibers and mast cells in rabbit lungs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of histamine H3 receptor selective agonist this compound on cough and symptoms of allergic rhinitis in animal model of upper airway cough syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Histamine H3 receptor activation prevents dopamine D1 receptor-mediated inhibition of dopamine release in the rat striatum: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vivo release of neuronal histamine in the hypothalamus of rats measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Electrophysiological Properties of Genetically Identified Histaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. utoronto.scholaris.ca [utoronto.scholaris.ca]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Imetit

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imetit, scientifically known as S-[2-(4-imidazolyl)ethyl]isothiourea, is a potent and highly specific agonist for the histamine H3 and H4 receptors. Its unique pharmacological profile has made it a valuable research tool for investigating the roles of these receptors in various physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthesis pathway for this compound. Additionally, it details the signaling mechanisms initiated upon its binding to H3 and H4 receptors and presents key quantitative data regarding its biological activity.

Chemical Structure and Properties

This compound is an organic compound featuring an imidazole ring connected via an ethylthio linker to an isothiourea group. This structure is crucial for its high affinity and agonist activity at the H3 and H4 histamine receptors.

IUPAC Name: 2-(1H-imidazol-5-yl)ethyl carbamimidothioate[1][2]

Synonyms: S-[2-(4-imidazolyl)ethyl]isothiourea, VUF 8325, SKF 91105[3][4]

Below is a 2D representation of the chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, formulation, and experimental application.

| Property | Value | Reference |

| Molecular Formula | C6H10N4S | [1][5] |

| Molecular Weight | 170.24 g/mol | [1] |

| CAS Number | 102203-18-9 | [1] |

| Canonical SMILES | C1=C(NC=N1)CCSC(=N)N | [1][5] |

| InChI Key | PEHSVUKQDJULKE-UHFFFAOYSA-N | [1][5] |

| Form | Typically available as a dihydrobromide salt (C6H10N4S·2HBr) | [6][7] |

| Molecular Weight (Dihydrobromide) | 332.07 g/mol | [6][7] |

| Solubility (Dihydrobromide) | Soluble in water | [6][7] |

Synthesis of this compound

Proposed Synthetic Workflow

The synthesis of this compound can be envisioned as a two-step process starting from histamine.

Detailed Methodologies (Proposed)

Step 1: Synthesis of 2-(1H-imidazol-4-yl)ethanethiol from Histamine

This step involves the conversion of the primary amine group of histamine to a thiol group. A potential method is the reaction of histamine with a thiocarbonylating agent, followed by reduction or hydrolysis. An alternative and more direct approach could involve a nucleophilic substitution reaction on a suitable histamine derivative.

-

Reactants: Histamine, a suitable sulfur-transfer reagent (e.g., thiourea followed by hydrolysis, or Lawesson's reagent followed by reduction).

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Conditions: The reaction conditions would likely require elevated temperatures and an inert atmosphere to prevent oxidation of the thiol.

-

Purification: The resulting intermediate, 2-(1H-imidazol-4-yl)ethanethiol, would likely be purified using column chromatography on silica gel.

Step 2: Synthesis of this compound from 2-(1H-imidazol-4-yl)ethanethiol

The final step involves the formation of the isothiourea moiety. This can be achieved by the reaction of the synthesized thiol with cyanamide.

-

Reactants: 2-(1H-imidazol-4-yl)ethanethiol, Cyanamide (H2NCN).

-

Solvent: An alcohol such as ethanol or isopropanol is often used for this type of reaction.

-

Conditions: The reaction is typically carried out at reflux temperature. An acidic catalyst may be required to facilitate the addition of the thiol to the nitrile group of cyanamide.

-

Purification: The final product, this compound, can be precipitated as its salt (e.g., dihydrobromide) and purified by recrystallization.

Signaling Pathways

This compound exerts its biological effects by acting as an agonist at histamine H3 and H4 receptors, which are both G-protein coupled receptors (GPCRs).

Histamine H3 and H4 Receptor Signaling

The H3 and H4 receptors are primarily coupled to the Gi/o family of G-proteins. Upon activation by an agonist like this compound, the G-protein dissociates into its Gαi/o and Gβγ subunits, which then modulate the activity of downstream effector proteins.

The primary signaling cascade involves the inhibition of adenylate cyclase by the Gαi/o subunit, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. The Gβγ subunit can also activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. These signaling events ultimately lead to the modulation of cellular functions, including the inhibition of neurotransmitter release (H3 receptor) and the regulation of immune cell activity (H4 receptor).

Quantitative Data

The following table summarizes key quantitative data regarding the biological activity of this compound at histamine receptors.

| Parameter | Receptor | Value | Species | Experimental System | Reference |

| Ki (inhibition constant) | H3 | 0.3 nM | Rat | Brain membranes | [3] |

| Ki (inhibition constant) | H4 | 2.7 nM | - | - | [3] |

| EC50 (half maximal effective concentration) | H3 | 2.8 nM | Rat | Brain synaptosomes (inhibition of histamine release) | [8] |

| EC50 (half maximal effective concentration) | H4 | 25 nM | - | Eosinophils (shape change) | [3] |

| ED50 (half maximal effective dose) | H3 | 1.6 mg/kg (p.o.) | Rat | Decrease in tele-methylhistamine levels in cerebral cortex | [8] |

Conclusion

This compound is a cornerstone pharmacological tool for the study of histamine H3 and H4 receptors. Its well-defined chemical structure and high-affinity binding provide a solid foundation for its use in a wide range of in vitro and in vivo experimental settings. While a definitive, publicly available synthesis protocol is elusive, a logical synthetic pathway can be proposed based on established chemical principles. The understanding of its interaction with H3 and H4 receptors and the subsequent signaling cascades is crucial for interpreting experimental results and for the design of novel therapeutic agents targeting the histaminergic system. This guide serves as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

References

- 1. US4560764A - Synthesis of an imidazolyl isothiourea - Google Patents [patents.google.com]

- 2. Synthesis and SAR of novel histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CA2622597A1 - Histamine h3 agonist for use as therapeutic agent for lipid/glucose metabolic disorder - Google Patents [patents.google.com]

- 5. broadinstitute.org [broadinstitute.org]

- 6. What are H3 receptor agonists and how do they work? [synapse.patsnap.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. S-[2-(4-imidazolyl)ethyl]isothiourea, a highly specific and potent histamine H3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Imetit: A Technical Guide to Its Affinity and Selectivity for Histamine Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imetit, chemically known as S-[2-(4-imidazolyl)ethyl]isothiourea, is a potent and selective agonist for the histamine H3 and H4 receptors. Initially developed as a highly specific H3 receptor agonist, subsequent research has demonstrated its significant affinity for the H4 receptor as well.[1][2] This dual activity, combined with its markedly low affinity for the H1 and H2 receptor subtypes, makes this compound a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the H3 and H4 receptors. This document provides a comprehensive overview of this compound's binding affinities, functional potencies, and selectivity profile. It details the experimental methodologies used to characterize these properties and illustrates the key signaling pathways involved.

Histamine Receptor Affinity and Selectivity Profile of this compound

This compound demonstrates a clear preference for the H3 and H4 histamine receptors over the H1 and H2 subtypes. Its affinity for the H3 receptor is particularly high, with reported Ki values in the sub-nanomolar to low nanomolar range. While it is also a potent agonist at the H4 receptor, its affinity is generally slightly lower than for the H3 receptor.[2][3] Conversely, its interaction with H1 and H2 receptors is negligible, establishing it as a selective H3/H4 receptor agonist.[1][3]

Binding Affinity (Ki)

The inhibitory constant (Ki) is a measure of a ligand's binding affinity for a receptor. A lower Ki value indicates a higher binding affinity. The data below, compiled from various radioligand binding studies, summarizes the affinity of this compound for human and rat histamine receptors.

| Receptor Subtype | Species | Preparation | Radioligand | Ki (nM) | pKi | Reference |

| H3 | Rat | Brain Membranes | --INVALID-LINK---α-MeHA | 0.1 ± 0.01 | 10.0 | [1] |

| H3 | Rat | Brain Cortex | [3H]-Nα-methylhistamine | - | 9.83 | [4][5] |

| H3 | Human | HEK293T Cells | [3H]11 | - | 8.24 ± 0.12 | [6] |

| H4 | Human | - | - | 2.7 | 8.57 | [3] |

| H1 | - | - | - | >10,000 | <5.0 | [1] |

| H2 | - | - | - | >10,000 | <5.0 | [1] |

Functional Potency (EC50)

The half-maximal effective concentration (EC50) indicates the concentration of an agonist that provokes a response halfway between the baseline and maximum possible response. For this compound, this is often measured by its ability to inhibit neurotransmitter release (a key function of H3 autoreceptors) or modulate second messenger levels.

| Receptor Subtype | Assay Type | Tissue/Cell Preparation | Measured Effect | EC50 (nM) | Reference |

| H3 | [3H]Histamine Release | Rat Brain Slices | Inhibition of K+-induced release | 1.0 ± 0.3 | [1] |

| H3 | [3H]Histamine Release | Rat Brain Synaptosomes | Inhibition of K+-induced release | 2.8 ± 0.7 | [1] |

Experimental Protocols

The characterization of this compound's affinity and selectivity relies on standardized in vitro pharmacological assays. The following sections detail the typical methodologies employed.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for a specific histamine receptor subtype.

Materials:

-

Membrane Preparation: Crude cell membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the human or rat histamine receptor of interest (H1, H2, H3, or H4).

-

Radioligand: A high-affinity radiolabeled antagonist or agonist for the target receptor (e.g., [3H]mepyramine for H1, [3H]tiotidine for H2, [3H]Nα-methylhistamine for H3).[4][7][8]

-

Test Compound: this compound dihydrobromide.

-

Non-specific Binding Control: A high concentration of a known, non-labeled ligand for the target receptor to determine non-specific binding.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a vacuum filtration manifold.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Preparation: Thaw the membrane preparation on ice and resuspend in assay buffer to a predetermined protein concentration (e.g., 10-20 µg protein per well).[7]

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membrane preparation + radioligand + assay buffer.

-

Non-specific Binding: Membrane preparation + radioligand + non-specific binding control.

-

Competition Binding: Membrane preparation + radioligand + serial dilutions of this compound.

-

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[7][9]

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters under vacuum. This separates the membrane-bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays (cAMP Accumulation)

Histamine H3 and H4 receptors primarily couple to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] Functional assays measure the ability of an agonist like this compound to elicit this response.

Objective: To determine the functional potency (EC50) of this compound at H3 or H4 receptors.

Materials:

-

Cell Line: A cell line (e.g., CHO-K1, HEK293) stably expressing the human H3 or H4 receptor.

-

Adenylyl Cyclase Activator: Forskolin, used to stimulate cAMP production to create a measurable window for inhibition.

-

Phosphodiesterase Inhibitor: IBMX, to prevent the degradation of cAMP.

-

Test Compound: this compound.

-

cAMP Detection Kit: A kit based on methods like HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA.

Procedure:

-

Cell Culture: Culture the receptor-expressing cells to approximately 80-90% confluency.

-

Cell Plating: Seed the cells into 96- or 384-well plates and allow them to attach overnight.

-

Assay:

-

Remove the culture medium and wash the cells with assay buffer (e.g., HBSS with HEPES, BSA, and IBMX).[9]

-

Add serial dilutions of this compound to the wells and pre-incubate for 15-30 minutes at 37°C.

-

Add a sub-maximal concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase.

-

Incubate for a further 15-30 minutes at 37°C.[9]

-

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis:

-

Plot the measured cAMP levels against the log concentration of this compound.

-

The data will show a downward curve as this compound inhibits forskolin-stimulated cAMP accumulation.

-

Fit the data to a sigmoidal dose-response (inhibition) curve to determine the EC50 value.

-

Signaling Pathways and Experimental Workflow

Histamine Receptor Signaling Pathways

This compound exerts its effects by activating H3 and H4 receptors, which belong to the G protein-coupled receptor (GPCR) superfamily. Their primary signaling mechanism is through the Gi/o pathway, though other pathways can also be activated.

References

- 1. S-[2-(4-imidazolyl)ethyl]isothiourea, a highly specific and potent histamine H3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nordimaprit, homodimaprit, clobenpropit and this compound: affinities for H3 binding sites and potencies in a functional H3 receptor model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

Understanding the Physiological Effects of H3 Receptor Activation by Imetit: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the physiological effects mediated by the activation of the histamine H3 receptor (H3R) using the potent and selective agonist, Imetit. The H3 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system (CNS), functions as a crucial presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other key neurotransmitters. This compound's high affinity and specificity for the H3R make it an invaluable pharmacological tool for elucidating the receptor's role in various physiological processes. This document synthesizes key findings on this compound's mechanism of action, its effects on various organ systems, and the experimental protocols used to determine these effects.

Core Mechanism: H3 Receptor Signal Transduction

Activation of the H3 receptor by an agonist like this compound primarily initiates a signal transduction cascade through its coupling to Gi/o proteins. This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2] Beyond this canonical pathway, H3R activation has been shown to trigger more complex signaling networks, notably the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This activation of the MAPK/ERK pathway is multifaceted, involving phospholipase C (PLC), protein kinase C (PKC), phospholipase D (PLD), and the transactivation of the epidermal growth factor receptor (EGFR).[1] The βγ-subunits of the G-protein play a critical role in this process.[1]

Quantitative Data Summary

The following tables summarize the quantitative data regarding this compound's binding affinity, potency, and physiological effects as documented in various experimental models.

Table 1: Receptor Binding Affinity and In Vitro Potency of this compound

| Parameter | Species/System | Value | Reference(s) |

| Ki (Binding Affinity) | Rat Brain Membranes | 0.1 ± 0.01 nM | [3] |

| Human H3R (canonical H3R-445 isoform) | 0.32 nM | [4] | |

| EC50 (Histamine Release Inhibition) | Rat Brain Slices (K+-depolarized) | 1.0 ± 0.3 nM | [3] |

| Rat Brain Synaptosomes (K+-depolarized) | 2.8 ± 0.7 nM | [3] |

Table 2: In Vivo Physiological Effects of this compound

| Physiological System | Experimental Model | This compound Dose | Observed Effect | Reference(s) |

| Central Nervous System | Mice (Oral Admin) | ED50: 1.0 ± 0.3 mg/kg | ~50% decrease in tele-MeHA level in cerebral cortex | [3] |

| Rats (Oral Admin) | ED50: 1.6 ± 0.3 mg/kg | ~50% decrease in tele-MeHA level in cerebral cortex | [3] | |

| Anesthetized Rats (IV) | 1.0 mg/kg | 34% reduction in mechanically-evoked neuronal firing | [5] | |

| Respiratory System | Rabbit Lungs (In Vitro) | 5 x 10-8 M | Prevented capsaicin-induced release of substance P and histamine | [6] |

| Guinea Pigs (Allergic Rhinitis Model) | 2 mg/kg (IP) | Significant suppression of nasal symptoms and cough count (from 16±1 to 6±2) | [7] | |

| Cardiovascular System | Isoproterenol-Induced Myocardial Injury (Rats) | 5 & 10 mg/kg (Oral) | Restoration of hemodynamic alterations (BP, HR); preservation of antioxidants | [8] |

| Myocardial Ischemia (Guinea Pig Heart) | 0.1 µmol/L | ~50% decrease in carrier-mediated norepinephrine release | [9] |

Physiological Effects Across Systems

Central Nervous System (CNS)

This compound's primary effects are centered in the CNS, where H3 receptors are abundant.

-

Neurotransmitter Release: As an agonist at presynaptic H3 autoreceptors, this compound potently inhibits the synthesis and release of histamine.[3][10] Acting on H3 heteroreceptors, it also modulates the release of other crucial neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[10][11] This broad neuromodulatory capacity underlies many of its systemic effects.

-

Cognition and Memory: Studies have shown that H3 receptor activation can influence cognitive processes. For instance, post-training administration of this compound into the hippocampal CA1 region was found to impair long-term memory consolidation in an object recognition task in rats.[12]

-

Neuronal Firing: In electrophysiological experiments, this compound has been demonstrated to reduce neuronal firing evoked by mechanical stimuli in anesthetized rats. This inhibitory effect was blocked by an H3R antagonist, confirming the receptor's role in modulating sensory neurotransmission.[5]

-

Neuroprotection: There is evidence to suggest a neuroprotective role for the H3R-mediated ERK1/2 pathway. In cultured mouse cortical neurons under oxygen and glucose deprivation, this compound exhibited neuroprotective properties that were abolished by an MEK inhibitor, linking this effect to the ERK pathway.[1]

Cardiovascular System

The cardiovascular effects of this compound are complex and appear to be dose and context-dependent.

-

Basal Hemodynamics: In anesthetized rats, low doses (0.003-1 µmol/kg, IV) of this compound failed to produce significant changes in basal blood pressure and heart rate.[13] However, higher doses caused vasodepressor responses and reduced heart rate, effects that were attributed to indirect cholinergic mechanisms via 5HT3 receptors rather than direct H3R activation.[13]

-

Cardioprotection: In contrast, under conditions of cardiac stress, this compound demonstrates significant cardioprotective potential. In a rat model of isoproterenol-induced myocardial injury, oral pretreatment with this compound restored hemodynamic stability, preserved antioxidant enzyme levels, and reduced markers of myocyte injury.[8] It also attenuated the overactivity of the renin-angiotensin and sympathetic nervous systems associated with the injury.[14]

-

Ischemia: During myocardial ischemia, H3R activation with this compound (0.1 µmol/L) was shown to inhibit carrier-mediated norepinephrine release by approximately 50%, an effect that correlated with a reduced incidence of reperfusion arrhythmia.[9]

Respiratory System

In the respiratory tract, this compound exerts a modulatory influence on nerve fibers and inflammatory cells.

-

Neuro-immune Modulation: In an in vitro rabbit lung model, this compound (5 x 10-8 M) prevented the release of both substance P and histamine induced by capsaicin, confirming the presence of modulating H3 receptors on C-fibers.[6] It also inhibited histamine release evoked by exogenous substance P.[6]

-

Anti-tussive and Anti-allergic Effects: In a guinea pig model of allergic rhinitis, this compound administration (2 mg/kg) significantly suppressed nasal symptoms and reduced the number of coughs induced by citric acid inhalation, suggesting a potential therapeutic role in upper airway cough syndrome.[7]

Key Experimental Protocols

The characterization of this compound's physiological effects relies on a variety of well-established in vitro and in vivo methodologies.

Radioligand Competition Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a test compound like this compound for the H3 receptor.

-

Objective: To measure the ability of unlabeled this compound to displace a specific radiolabeled H3R ligand from receptor-rich membranes.

-

Materials:

-

Procedure:

-

Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

-

Equilibrium: The mixture is incubated (e.g., 60-120 minutes at 25°C) to allow the binding to reach equilibrium.[15]

-

Separation: The bound radioligand is separated from the unbound radioligand via rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[4]

-

K+-Evoked Histamine Release Assay

This functional assay measures the ability of this compound to inhibit neurotransmitter release, a hallmark of H3R agonism.

-

Objective: To quantify the inhibition of depolarization-induced release of endogenous or radiolabeled histamine from brain tissue.

-

Materials:

-

Tissue: Freshly prepared rat brain slices (e.g., cerebral cortex) or synaptosomes.[3]

-

Buffers: Physiological buffer (e.g., Krebs-Ringer) for incubation, and a high-potassium buffer for depolarization.

-

Test Compound: this compound at varying concentrations.

-

-

Procedure:

-

Pre-incubation: Brain slices are pre-incubated with this compound for a set period.

-

Depolarization: The tissue is stimulated with a high-potassium buffer to induce depolarization and subsequent histamine release.

-

Sample Collection: The superfusate containing the released histamine is collected.

-

Quantification: The amount of histamine in the superfusate is measured, typically by radioimmunoassay (RIA) or another sensitive detection method.[6]

-

Data Analysis: The percentage inhibition of histamine release by this compound is calculated relative to the control (depolarization without this compound), and an EC50 value is determined.

-

Conclusion

This compound is a powerful pharmacological tool that has been instrumental in defining the physiological roles of the histamine H3 receptor. Its activation leads to a cascade of intracellular events, primarily the Gi/o-mediated inhibition of adenylyl cyclase and modulation of the MAPK/ERK pathway. Physiologically, this compound exerts significant control over the nervous system by inhibiting the release of histamine and other neurotransmitters, which in turn impacts cognition, neuronal excitability, and neuroprotection. Furthermore, its effects extend to the cardiovascular and respiratory systems, where it demonstrates context-dependent cardioprotective and anti-inflammatory properties. The detailed understanding of these effects, supported by robust quantitative data and experimental protocols, provides a solid foundation for researchers and drug development professionals exploring the therapeutic potential of targeting the H3 receptor.

References

- 1. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. S-[2-(4-imidazolyl)ethyl]isothiourea, a highly specific and potent histamine H3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. mdpi.com [mdpi.com]

- 6. Modulatory effect of this compound, a histamine H3 receptor agonist, on C-fibers, cholinergic fibers and mast cells in rabbit lungs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of histamine H3 receptor selective agonist this compound on cough and symptoms of allergic rhinitis in animal model of upper airway cough syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cardioprotective role of H₃R agonist this compound on isoproterenol-induced hemodynamic changes and oxidative stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of histamine H3-receptors inhibits carrier-mediated norepinephrine release during protracted myocardial ischemia. Comparison with adenosine A1-receptors and alpha2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What are H3 receptor agonists and how do they work? [synapse.patsnap.com]

- 11. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 12. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]

- 13. Cardiovascular effects of selective agonists and antagonists of histamine H3 receptors in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Histamine H3 Receptor Agonist this compound Attenuated Isoproterenol Induced Renin Angiotensin System and Sympathetic Nervous System Overactivity in Myocardial Infarction of Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

Imetit: A Technical Guide to a Potent Histamine H3 Receptor Agonist as a Research Tool

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imetit, chemically known as S-[2-(4-imidazolyl)ethyl]isothiourea, is a potent and highly selective agonist for the histamine H3 receptor (H3R).[1] Since its development, it has become an indispensable pharmacological tool for investigating the physiological and pathophysiological roles of the H3R in the central and peripheral nervous systems. This technical guide provides an in-depth overview of the discovery, development, and pharmacological profile of this compound. It includes detailed experimental protocols for key in vitro and in vivo assays, a comprehensive summary of its binding affinity and functional potency, and visualizations of its mechanism of action and experimental workflows.

Discovery and Development

This compound was developed as part of a research program aimed at creating potent and selective ligands for the then-newly discovered histamine H3 receptor. The synthesis of this compound, S-[2-(4-imidazolyl)ethyl]isothiourea, was a key development in this effort.[1] Early investigations revealed that this compound is a full agonist at the H3R, being approximately 4 times more potent than the prototypical H3R agonist (R)-alpha-methylhistamine and 60 times more potent than histamine itself.[1] Its high affinity and selectivity for the H3R over other histamine receptor subtypes (H1, H2, and H4) established it as a valuable tool for elucidating H3R function.[1][2]

Pharmacological Profile

The pharmacological profile of this compound is characterized by its high binding affinity (Ki) and functional potency (EC50) at the histamine H3 receptor. It also exhibits some affinity for the histamine H4 receptor, although it is significantly more potent at the H3R.[3][4]

Data Presentation

Table 1: Binding Affinity (Ki) of this compound at Histamine Receptors

| Receptor Subtype | Species | Radioligand | Ki (nM) | Reference(s) |

| H3 | Rat (Brain Membranes) | --INVALID-LINK---alpha-methylhistamine | 0.1 ± 0.01 | [1] |

| H3 | Human (Recombinant) | [3H]Nα-methylhistamine | 0.32 | [5] |

| H4 | Human | ~2.7 | [4] | |

| H1 | >10,000 | |||

| H2 | >10,000 | [1] |

Table 2: Functional Potency (EC50/ED50) of this compound

| Assay | Species/System | Measured Effect | EC50/ED50 | Reference(s) |

| [3H]Histamine Release Inhibition | Rat Brain Slices | Inhibition of K+-induced release | 1.0 ± 0.3 nM | [1] |

| [3H]Histamine Release Inhibition | Rat Synaptosomes | Inhibition of K+-induced release | 2.8 ± 0.7 nM | [1] |

| tele-Methylhistamine Level Reduction | Mouse (in vivo) | Decrease in cerebral cortex | 1.0 ± 0.3 mg/kg (p.o.) | [1] |

| tele-Methylhistamine Level Reduction | Rat (in vivo) | Decrease in cerebral cortex | 1.6 ± 0.3 mg/kg (p.o.) | [1] |

| [35S]GTPγS Binding | CHO cells (recombinant human H3R) | Stimulation of binding | - | [6][7] |

| Inhibition of Forskolin-induced [3H]-cAMP accumulation | Rat Striatal Slices | Inhibition of accumulation | - | [8] |

| Inhibition of Electrically-induced Contraction | Guinea Pig Ileum | Inhibition of contraction | - | [9] |

Mechanism of Action: H3 Receptor Signaling

This compound exerts its effects by binding to and activating the histamine H3 receptor, which is a G protein-coupled receptor (GPCR). The H3R primarily couples to the Gi/o family of G proteins. Upon activation by an agonist like this compound, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors such as protein kinase A (PKA). A primary consequence of this signaling cascade is the inhibition of voltage-gated N-type calcium channels at presynaptic terminals, which in turn suppresses the release of histamine (as an autoreceptor) and other neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin (as a heteroreceptor).

Caption: this compound-activated Histamine H3 Receptor Signaling Pathway.

Key Experimental Protocols

This compound is widely used in a variety of in vitro and in vivo experimental paradigms to probe the function of the H3 receptor. Below are detailed protocols for some of the most common assays.

In Vitro Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the H3 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing the histamine H3 receptor (e.g., HEK293 or CHO cells) or from brain tissue (e.g., rat cerebral cortex).[10][5]

-

Radioligand: Typically [3H]Nα-methylhistamine ([3H]NAMH).[10][5]

-

Test Compound: this compound.

-